4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl pivalate
Description
Properties
IUPAC Name |
[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(2,3)20(25)26-15-10-8-14(9-11-15)12-13-22-18(23)16-6-4-5-7-17(16)19(22)24/h4-11H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOSVQPYXLLQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl pivalate typically involves the condensation of phenylethylamine with phthalic anhydride to form the isoindoline-1,3-dione core. This intermediate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the isoindoline-1,3-dione moiety to other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development due to its ability to interact with biological targets. The dioxoisoindoline framework is associated with various pharmacological activities:
- Anticancer Activity : Compounds containing the dioxoisoindoline structure have shown promise in inhibiting cancer cell growth by targeting specific pathways involved in tumor progression.
- Antimicrobial Properties : Research indicates that derivatives of this compound may possess antibacterial and antifungal properties, making them candidates for developing new antibiotics.
Material Science
4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl pivalate can also be utilized in the development of advanced materials:
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of the resulting materials.
- Nanotechnology : Its unique chemical structure may allow for incorporation into nanocarriers for drug delivery systems, improving bioavailability and targeting capabilities.
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of dioxoisoindoline derivatives, researchers synthesized several compounds similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for further development .
Case Study 2: Antimicrobial Properties
Another research effort focused on evaluating the antimicrobial efficacy of derivatives based on the dioxoisoindoline structure. The findings demonstrated that certain analogs displayed notable activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
1,3-Dioxoisoindolin-2-yl pivalate (CAS 2140889-61-6)
- Similarity Score : 0.93
- Key Differences : Lacks the ethylphenyl bridge, directly coupling the dioxoisoindolin and pivalate groups.
- Implications : Reduced steric hindrance may enhance reactivity in ester hydrolysis but lower stability in biological systems compared to the target compound.
(1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate (CAS 310404-45-6)
Functional Group Variants
Sulfonamide Derivatives ()
- Example : Ethyl 1-methyl-5-{[4-(pivaloyloxy)phenyl]sulfonamido}-1H-indole-3-carboxylate (7a) .
- Molecular Weight : ~493.53 g/mol (e.g., sulfamoyl-linked analogs in ).
- Key Differences : Incorporates sulfonamide or sulfamoyl groups instead of the ethyl linkage.
- Implications : Enhanced hydrogen-bonding capacity improves binding to biological targets (e.g., enzymes), making these analogs more relevant in drug development .
Spirocyclic Analog (CAS 148476-97-5)
Pharmacologically Relevant Analogs
4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate (CAS 67160-74-1)
Comparative Data Table
Biological Activity
4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl pivalate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H21NO4
- Molecular Weight : 351.4 g/mol
- CAS Number : 785849-99-2
The compound consists of an isoindoline-1,3-dione moiety linked to a phenyl group via an ethyl chain and a pivalate ester group. This structure contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The isoindoline moiety can engage in hydrogen bonding and other interactions with active sites of proteins, potentially modulating their activity. This interaction may influence various biochemical pathways, including those involved in cell signaling and metabolic processes.
Enzyme Inhibition
Research indicates that compounds with similar isoindoline structures exhibit inhibitory effects on various enzymes, including:
- Rho-associated protein kinase (ROCK) : This enzyme is implicated in several cellular functions, including cytoskeletal dynamics and cell migration. Inhibitors of ROCK have therapeutic potential in treating conditions like cancer and neurodegenerative diseases .
Anticancer Activity
Studies have suggested that isoindoline derivatives possess anticancer properties by inducing apoptosis or inhibiting tumor growth. The compound's ability to modulate enzyme activity could contribute to its efficacy as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-isoindoline-1,3-dione derivatives | Similar core structure | Enzyme inhibitors |
| Phthalimide derivatives | Similar structural motif | Anticancer properties |
This compound is unique due to the presence of the pivalate ester group, which may enhance its stability and modify its biological activity compared to other similar compounds .
Case Studies
- Inhibition of ROCK : A study demonstrated that isoindoline derivatives significantly inhibited ROCK activity in vitro, suggesting potential therapeutic applications in conditions mediated by this kinase .
- Anticancer Efficacy : Research involving similar compounds has shown that they can effectively induce apoptosis in cancer cell lines, highlighting the potential for this compound in cancer therapy .
Q & A
Q. What are the recommended synthetic routes for 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl pivalate, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Esterification : Reacting 4-(2-aminoethyl)phenol with pivaloyl chloride under anhydrous conditions to form the pivalate ester . (ii) Cyclization : Introducing the 1,3-dioxoisoindolin-2-yl group using phthalic anhydride in the presence of a catalyst (e.g., triethylamine) at 80–100°C .
- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural and spectral properties of this compound?
- Methodological Answer :
- NMR Analysis : -NMR (400 MHz, CDCl) should show peaks for the pivalate methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 6.8–7.8 ppm), and isoindolin-1,3-dione carbonyls (δ 4.0–4.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 367.12 (calculated for CHNO) .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer :
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water .
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the pivalate ester .
Advanced Research Questions
Q. How does the reactivity of the 1,3-dioxoisoindolin-2-yl group influence downstream functionalization?
- Methodological Answer : The isoindolin-1,3-dione moiety is electrophilic and reacts with nucleophiles (e.g., amines, hydrazines) at the carbonyl positions. For example:
- Amine Substitution : React with primary amines (e.g., methylamine) in THF at 60°C to form substituted isoindoline derivatives, monitored by TLC .
- Caution : Competing hydrolysis of the pivalate ester may occur under basic conditions; use pH-controlled buffers (pH 6–7) .
Q. What biological activities have been reported for structurally analogous compounds?
- Methodological Answer : Analogous compounds (e.g., Compound 32 in ) exhibit anti-inflammatory and elastase-inhibitory activity. Design experiments to:
- Assay Elastase Inhibition : Use a fluorogenic substrate (e.g., MeOSuc-AAPV-AMC) in neutrophil lysates, measuring IC values .
- Structure-Activity Relationship (SAR) : Compare modifications at the phenyl pivalate or isoindolinone positions .
Q. How can researchers resolve contradictions in reported solubility or stability data?
- Methodological Answer : Discrepancies may arise from differing crystallinity or impurities. Strategies include:
- Thermal Analysis : Perform DSC to identify polymorphic forms affecting solubility .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
Q. What analytical challenges arise in detecting degradation products of this compound?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the pivalate ester yields 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)phenol (detectable via LC-MS at m/z 267.08) .
- Mitigation : Use reverse-phase HPLC with a photodiode array detector (PDA) to track UV-active degradation products (λ = 254 nm) .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under varying pH conditions?
- Methodological Answer :
- Buffer Preparation : Use phosphate buffers (pH 3.0, 7.4, 9.0) and incubate the compound at 37°C.
- Sampling Intervals : Analyze aliquots at 0, 24, 48, and 72 hours via HPLC to quantify remaining parent compound .
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
Q. How to optimize reaction yields when scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
